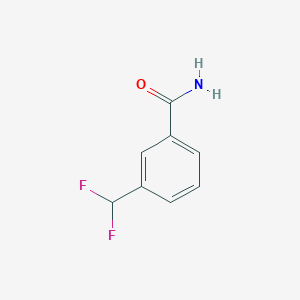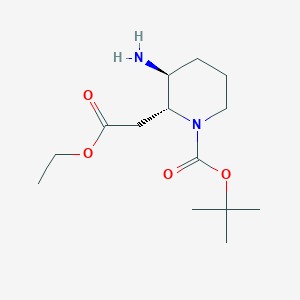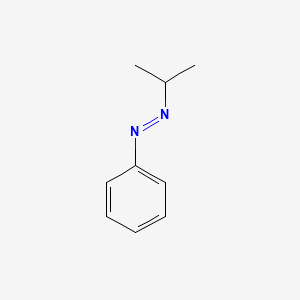
(E)-1-Phenyl-2-(propan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Métodos De Preparación
1-Isopropyl-2-phenyldiazene can be synthesized through several methods, with the most common being the Mills reaction. This reaction involves the condensation of an aniline derivative with a nitrosobenzene derivative under acidic conditions. For instance, the synthesis of (E)-1-(2,6-diisopropylphenyl)-2-phenyldiazene can be achieved by reacting 2,6-diisopropylaniline with nitrosobenzene in acetic acid at 90°C for 1 hour, yielding the desired product in 60% yield .
Industrial production methods for azobenzenes typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize human error.
Análisis De Reacciones Químicas
1-Isopropyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of 1-Isopropyl-2-phenyldiazene can yield hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isopropyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying azobenzene derivatives.
Biology: The compound’s ability to undergo photoisomerization makes it useful in the development of molecular switches and light-responsive materials.
Industry: The compound is used in the production of dyes and pigments, taking advantage of its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-2-phenyldiazene primarily involves its ability to undergo cis-trans isomerization upon exposure to light. This photoisomerization process allows the compound to switch between two different conformations, which can be exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent structural changes.
Comparación Con Compuestos Similares
1-Isopropyl-2-phenyldiazene can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound with no substituents on the aromatic rings.
4,4’-Dimethylazobenzene: A derivative with methyl groups on the para positions of both aromatic rings.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups on the para positions of both aromatic rings.
The uniqueness of 1-Isopropyl-2-phenyldiazene lies in its isopropyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
1075-73-6 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
phenyl(propan-2-yl)diazene |
InChI |
InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
LSRGSUHWUKKUNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


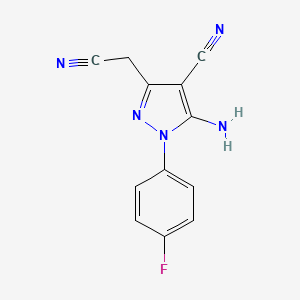
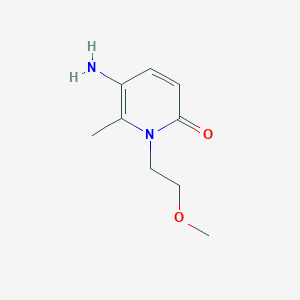
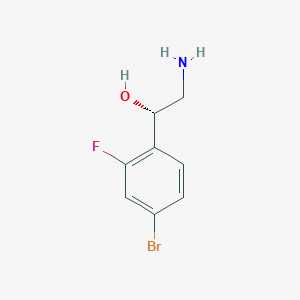

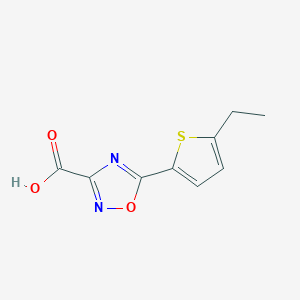


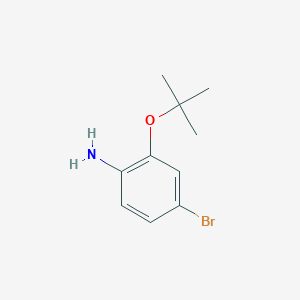

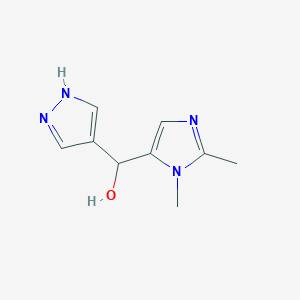
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
